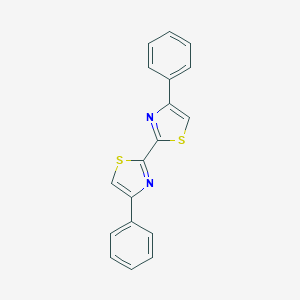

4,4'-Diphenyl-2,2'-bithiazole

Descripción

Significance of Heterocyclic Scaffolds in Contemporary Chemical Research

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental pillars of modern chemical science. openaccessjournals.com These scaffolds, most commonly incorporating nitrogen, oxygen, or sulfur atoms, are integral to a vast array of scientific disciplines, including medicinal chemistry, materials science, and agrochemicals. openaccessjournals.comnih.govijsrtjournal.com Statistically, over 85% of all biologically active chemical entities feature a heterocyclic ring, a testament to their central role in drug design. nih.gov The structural diversity and versatility of these rings make them attractive building blocks for creating novel pharmaceutical agents such as antibiotics, antivirals, and antitumor drugs. mdpi.com

The significance of heterocyclic scaffolds extends beyond medicine into materials science. openaccessjournals.com Their unique electronic properties are harnessed in the development of functional materials, polymers, and organic electronics. openaccessjournals.comacs.org The ability to tune properties like solubility, lipophilicity, and hydrogen bonding capacity by modifying the heterocyclic core allows chemists to optimize molecules for specific functions. nih.gov Advances in synthetic methodologies, particularly metal-catalyzed cross-coupling reactions, have further expanded the accessibility and variety of functionalized heterocycles, enabling more effective and targeted discovery programs across the chemical sciences. nih.gov

Overview of Bithiazole Isomers and Their Distinct Research Profiles

The bithiazole ring system, consisting of two linked thiazole rings, represents an important class of heterocyclic compounds. lakeheadu.ca There are six possible regioisomers, with the 2,2'-, 4,4'-, and 2,4'-bithiazoles being the most studied due to their distinct properties and applications. lakeheadu.caresearchgate.net These isomers possess different research profiles largely dictated by their connectivity, which influences their geometry, electronic properties, and chelating abilities. lakeheadu.ca

The 2,2'- and 4,4'-isomers, with their bipyridyl-like core, are of significant interest in coordination chemistry as they can act as chelating ligands for various metal ions. lakeheadu.caresearchgate.net The 4,4'-bithiazole framework, in particular, has been used to form stable complexes with metals like zinc(II) and cadmium(II). researchgate.net Both the 2,2'- and 4,4'-isomers are also key building blocks for conjugated polymers used in organic electronics, where their electron-deficient nature is a valuable attribute. acs.orgrsc.org

In contrast, the 2,4'-bithiazole isomer has a distinct profile rooted in its biological activity. This specific linkage is a critical component of the natural product bleomycin, an antitumor agent whose mechanism involves DNA intercalation and cleavage. The unique geometry of the 2,4'-isomer is crucial for this bioactivity, which is not observed in the 2,2'-isomer. While the 2,4'-isomer has a higher electron affinity, the planar conformation of the 2,2'-isomer allows for more effective π-π stacking, making it suitable for applications in polymer science.

Specific Academic Focus on 4,4'-Diphenyl-2,2'-Bithiazole in Chemical Science

Within the family of bithiazoles, this compound (C₁₈H₁₂N₂S₂) has emerged as a compound of specific academic interest, primarily in the fields of materials science and coordination chemistry. Its rigid, planar structure and electron-deficient bithiazole core, flanked by phenyl groups, give rise to unique photophysical and electronic properties.

Research has focused on the synthesis of this molecule, with one reported method involving the reaction of thiobenzamide with 1,4-dibromo-2,3-butanedione, followed by recrystallization. researchgate.net Another approach involves the Stille coupling of 5,5′-dibromo-4,4′-diphenyl-2,2′-bithiazole with organotin reagents to create more complex derivatives. researchgate.netmdpi.com

The coordination chemistry of this compound has been explored, although some studies note that the electron-withdrawing nature of the phenyl rings can hinder complex formation with certain metal ions. tandfonline.com Nevertheless, complexes with metals such as mercury(II), thallium(III), copper(I), and palladium(II) have been successfully synthesized and characterized. tandfonline.com For instance, the complex [Hg(C₁₈H₁₂N₂S₂)(SCN)₂] features a four-coordinate mercury atom with a distorted tetrahedral geometry. tandfonline.com

In materials science, this compound serves as a building block for π-conjugated polymers and co-oligomers designed for electronic applications. acs.orgsrce.hr These materials are investigated for their potential use in devices like organic thin-film transistors (OTFTs). acs.org Theoretical studies using density functional theory (DFT) have been employed to predict the electronic structures and charge transport properties of its derivatives, suggesting that modifications like fluorination can enhance electron mobility. srce.hr

The solid-state structure of this compound has been thoroughly characterized by X-ray crystallography. The molecule is centrosymmetric, with the two thiazole rings and the attached phenyl rings being nearly coplanar, which facilitates π-stacking in the solid state. researchgate.netnih.gov This planarity is a key feature influencing its material properties. researchgate.net

The crystal structure of this compound has been determined with high precision. The key parameters from two separate studies are presented below.

Table 1: Crystal Data and Structure Refinement (Source 1)

This table is interactive. Click on headers to sort.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₈H₁₂N₂S₂ |

| Formula Weight | 320.42 |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 5.7769 (4) |

| b (Å) | 7.6573 (5) |

| c (Å) | 17.1960 (12) |

| β (°) | 99.614 (1) |

| Volume (ų) | 749.99 (9) |

| Z | 2 |

| Temperature (K) | 100 |

| Radiation | Mo Kα |

Data sourced from reference nih.gov.

Table 2: Crystal Data and Structure Refinement (Source 2)

This table is interactive. Click on headers to sort.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₈H₁₂N₂S₂ |

| Formula Weight | 320.42 |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 (No. 14) |

| a (Å) | 8.850 (1) |

| b (Å) | 4.9724 (6) |

| c (Å) | 16.247 (2) |

| β (°) | 90.188 (2) |

| Volume (ų) | 715.0 |

| Z | 2 |

| Temperature (K) | 110 |

Data sourced from references researchgate.netcrystallography.net.

Propiedades

Número CAS |

4072-63-3 |

|---|---|

Fórmula molecular |

C18H12N2S2 |

Peso molecular |

320.4 g/mol |

Nombre IUPAC |

4-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazole |

InChI |

InChI=1S/C18H12N2S2/c1-3-7-13(8-4-1)15-11-21-17(19-15)18-20-16(12-22-18)14-9-5-2-6-10-14/h1-12H |

Clave InChI |

GBEZRQPRNIJFPX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C3=NC(=CS3)C4=CC=CC=C4 |

SMILES canónico |

C1=CC=C(C=C1)C2=CSC(=N2)C3=NC(=CS3)C4=CC=CC=C4 |

Otros números CAS |

4072-63-3 |

Origen del producto |

United States |

Synthetic Methodologies and Advanced Reaction Pathways for 4,4'-diphenyl-2,2'-bithiazole and Its Derivatives

Established Synthetic Routes for Bithiazole Frameworks in Academic Synthesis

The formation of the bithiazole core is a foundational step in the synthesis of 4,4'-diphenyl-2,2'-bithiazole. Several classical and modified methods are employed in academic research to construct this heterocyclic system.

Oxidative coupling represents a direct and efficient strategy for the formation of a C-C bond between two thiazole rings. This approach typically involves the use of a suitable metal catalyst or oxidizing agent to facilitate the coupling of pre-functionalized or unfunctionalized thiazole precursors.

One common method involves the Ullmann reaction, a classic copper-catalyzed coupling of aryl halides. chemrxiv.orgmun.cathieme-connect.comrsc.org In the context of bithiazole synthesis, this can involve the homocoupling of a 2-halothiazole derivative in the presence of copper. chemrxiv.org The reaction mechanism is believed to proceed through an organocopper intermediate. While effective, traditional Ullmann conditions often require high temperatures.

More contemporary methods utilize palladium or nickel catalysts for the homocoupling of 2-bromothiazole derivatives. For instance, a Pd(OAc)₂-catalyzed reaction can produce 2,2'-bithiazole in high yields. mdpi.com Another approach is the copper-mediated oxidative coupling of 2-lithiothiazole, generated in situ from 2-bromothiazole and n-butyllithium, with a copper(II) salt like CuCl₂. chemrxiv.orgnumberanalytics.com This method has been successfully used to synthesize the parent 2,2'-bithiazole. chemrxiv.orgnumberanalytics.com

Furthermore, oxidative C-H/C-H arylation polymerization, catalyzed by a PdCl₂/CuCl system, enables the synthesis of 2,2'-bithiazole-based copolymers, highlighting the utility of oxidative coupling in polymer chemistry. wikipedia.org

Table 1: Examples of Oxidative Coupling Reactions for Bithiazole Synthesis

| Precursor | Catalyst/Reagent | Product | Reference |

|---|---|---|---|

| 2-Bromothiazole | Pd(OAc)₂, Indium, LiCl | 2,2'-Bithiazole | mdpi.com |

| 2-Lithiothiazole | CuCl₂ | 2,2'-Bithiazole | chemrxiv.orgnumberanalytics.com |

| 2-Halothiazole | Copper | 2,2'-Bithiazole | chemrxiv.org |

| Thiazole (in polymerization) | PdCl₂/CuCl | 2,2'-Bithiazole-based copolymer | wikipedia.org |

The Hantzsch thiazole synthesis is a cornerstone in heterocyclic chemistry for constructing the thiazole ring. chiralpedia.com This method involves the cyclization reaction between an α-halocarbonyl compound and a thioamide. chiralpedia.commdpi.com For the synthesis of bithiazoles, this reaction can be adapted in several ways.

A common strategy is the reaction of a 1,4-dihalo-2,3-dione with two equivalents of a thioamide. mdpi.com For instance, the condensation of 1,4-dibromo-2,3-butanedione with a thioamide yields symmetrical 4,4'-disubstituted-2,2'-bithiazoles. mdpi.com Similarly, reacting 1,4-dibromobutanedione with thiourea leads to the formation of 2,2'-diamino-4,4'-bithiazole. The mechanism involves a nucleophilic attack of the thioamide on the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.

The Hantzsch synthesis is versatile and has been employed to create a variety of substituted bithiazoles, including those that serve as precursors to more complex structures. mdpi.comnih.govresearchgate.net For example, it is a key step in the synthesis of non-symmetrically substituted this compound derivatives. bocsci.com

Table 2: Hantzsch Synthesis for Bithiazole Frameworks

| α-Halocarbonyl Compound | Thioamide Component | Product | Reference |

|---|---|---|---|

| 1,4-Dibromo-2,3-butanedione | Thioamides | Symmetrical 4,4'-disubstituted 2,2'-bithiazoles | mdpi.com |

| 1,4-Dibromobutanedione | Thiourea | 2,2'-Diamino-4,4'-bithiazole | nih.gov |

| α-Bromoketones | Thiourea | 4-Substituted-2-aminothiazoles | ajchem-b.com |

Cyclocondensation reactions provide a powerful route to bithiazole frameworks, often by constructing both thiazole rings simultaneously or in a sequential one-pot process. researchgate.net A prominent example is the reaction of dithiooxamide with two equivalents of an α-haloketone. mdpi.comnih.gov This method is particularly effective for synthesizing symmetrical 2,2'-bithiazole derivatives. mdpi.com The reaction is typically carried out in a solvent like ethanol at reflux. mdpi.com

For instance, the condensation of dithiooxamide with 2-bromoacetophenone derivatives directly leads to the formation of symmetrical 4,4'-diaryl-2,2'-bithiazoles. mdpi.com This strategy is highly convergent and benefits from the commercial availability of dithiooxamide. numberanalytics.com The versatility of this approach allows for the introduction of various substituents at the 4- and 4'-positions by choosing the appropriate α-haloketone starting material.

Table 3: Cyclocondensation for Bithiazole Synthesis

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| Dithiooxamide | α-Bromoketones (2 equiv.) | Symmetrical 4,4'-disubstituted 2,2'-bithiazoles | mdpi.com |

| Dithiooxamide | 2-Bromoacetophenone (2 equiv.) | Symmetrical 4,4'-diaryl-2,2'-bithiazoles | mdpi.com |

Modified Hantzsch Synthesis Approaches

Targeted Synthesis of this compound and Substituted Analogues

The synthesis of the specific target molecule, this compound, and its substituted analogues often requires more advanced and regioselective methods, such as palladium-catalyzed cross-coupling reactions. These techniques allow for the precise formation of C-C bonds between pre-formed thiazole rings and aryl groups.

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex organic molecules, including substituted bithiazoles. The Stille coupling, which involves the reaction of an organotin compound with an organohalide, and the Kharash cross-coupling, which couples an organomagnesium halide (Grignard reagent) with an organohalide, are particularly relevant.

The synthesis of non-symmetrically substituted this compound derivatives has been achieved using a methodology that combines a modified Hantzsch synthesis with a palladium-catalyzed Kharash cross-coupling reaction as a key step. bocsci.com This approach allows for the sequential and controlled introduction of different aryl groups onto the bithiazole scaffold.

Stille coupling has also been reported for the synthesis of terthiazole derivatives, demonstrating its utility in forming C-C bonds between thiazole rings and other heterocyclic systems. chemrxiv.org Although not explicitly detailed for this compound in the provided context, the principles of these coupling reactions are broadly applicable. For example, a 2,2'-dihalobithiazole could be coupled with phenylboronic acid (Suzuki coupling) or phenyltrimethylstannane (Stille coupling) to introduce the phenyl groups at the desired positions. The Suzuki-Miyaura coupling has been successfully used for the synthesis of 2',4-disubstituted 2,4'-bithiazoles.

Table 4: Application of Cross-Coupling Reactions in Bithiazole Synthesis

| Coupling Reaction | Key Reactants | Product Type | Reference |

|---|---|---|---|

| Kharash Cross-coupling | Organomagnesium halide, Organohalide | Non-symmetrically substituted 4,4'-diaryl-2,2'-bithiazoles | bocsci.com |

| Stille Coupling | Organotin compound, Organohalide | Terthiazoles and other coupled thiazoles | chemrxiv.org |

| Suzuki-Miyaura Coupling | Organoboron compound, Organohalide | 2',4-Disubstituted 2,4'-bithiazoles |

The synthesis of chiral molecules with precise stereochemistry is a central theme in modern chemistry, particularly for applications in asymmetric catalysis. wikipedia.org Chiral bithiazole derivatives can serve as valuable ligands in transition metal-catalyzed enantioselective reactions. The control of stereochemistry in the synthesis of these ligands is therefore of paramount importance. nih.gov

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. wikipedia.org This is typically achieved by using a chiral catalyst, a chiral auxiliary, or a biocatalyst. bocsci.comwikipedia.orgresearchgate.net In the context of bithiazole ligands, the strategy often involves the design and synthesis of C₂-symmetric structures, which can effectively control the stereochemical outcome of a catalyzed reaction.

A key approach is to start from readily available chiral precursors, such as amino acids (chiral pool synthesis). bocsci.comwikipedia.org For example, new chiral C₂-symmetric bithiazolines (4,4'-disubstituted 4,5,4',5'-tetrahydro-2,2'-bithiazoles) have been synthesized in a few steps from amino acids. These chiral bithiazolines have been shown to induce significant enantiomeric excess in reactions like the rhodium(I)-catalyzed asymmetric hydrosilylation of ketones.

The design of the chiral ligand is crucial for achieving high enantioselectivity. nih.govnih.gov Factors such as the steric bulk and electronic properties of the substituents on the bithiazole core can be tailored to optimize the interaction between the catalyst-ligand complex and the substrate. chemrxiv.org This strategic placement of groups directs the stereochemical course of the reaction. nih.gov While specific protocols for the enantioselective synthesis of ligands directly analogous to this compound are highly specialized, the fundamental principles of using chiral building blocks and catalysts are the guiding strategies in this field. chemrxiv.org

Table 5: Principles of Enantioselective Synthesis for Chiral Bithiazole Analogues

| Strategy | Description | Key Feature | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Use of readily available chiral starting materials like amino acids. | Incorporates existing chirality into the target molecule. | wikipedia.org |

| Asymmetric Catalysis | Employment of a chiral catalyst (metal-ligand complex) to induce enantioselectivity. | A small amount of chiral catalyst can generate a large amount of chiral product. | wikipedia.org |

| Chiral Ligand Design | Rational design of ligands to control the chiral environment around a metal center. | C₂-symmetry and tunable steric/electronic properties are often desired. | nih.gov |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereoselective bond formation. | The auxiliary is removed after the desired stereocenter is created. | bocsci.comnih.gov |

Optimization of Reaction Conditions: Solvent, Temperature, Catalyst Loading, and Yield Optimization

The synthesis of this compound often involves the coupling of thiazole precursors. The efficiency of these reactions is highly dependent on the specific conditions employed. Key parameters that are frequently optimized include the choice of solvent, reaction temperature, and the amount of catalyst used.

Solvent Effects: The choice of solvent can significantly influence reaction rates and yields. For instance, in the Stille coupling reaction between 5,5′-dibromo-4,4′-diphenyl-2,2′-bithiazole and an organostannane reagent, toluene is an effective solvent. mdpi.com The use of polar aprotic solvents like dimethylformamide (DMF) has also been reported in palladium-catalyzed homocoupling reactions of 2-bromothiazole. mdpi.com In other syntheses, such as those involving the reaction of thioamides with α-haloketones, a range of solvents including ethanol, dioxane, and p-xylene have been investigated, with the optimal choice depending on the specific reactants and catalyst system. researchgate.netacs.org

Temperature: Reaction temperature is another critical parameter. Many syntheses of bithiazole derivatives require elevated temperatures to proceed at a reasonable rate. For example, the Stille coupling reaction to form 5,5′-bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole is conducted at reflux in toluene. mdpi.com Similarly, palladium-catalyzed homocoupling reactions are often performed at temperatures around 100 °C. mdpi.com However, some protocols have been developed that proceed at room temperature, particularly in the presence of highly active catalysts. rsc.org Optimization studies have shown that there is often an optimal temperature for a given reaction, beyond which the yield does not improve or may even decrease. researchgate.net

Catalyst Loading: The amount of catalyst used is a crucial factor for both economic and environmental reasons. In palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki reactions, catalyst loading is carefully optimized to ensure high yields while minimizing the use of the expensive and potentially toxic metal. For instance, in the synthesis of 5,5′-bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole, a specific molar percentage of the palladium catalyst, Pd(Ph₃P)₂Cl₂, is used. mdpi.com Research has shown that for certain reactions, increasing the catalyst loading beyond a certain point does not significantly improve the yield. researchgate.net

Below is a table summarizing the optimization of reaction conditions for the synthesis of various thiazole and bithiazole derivatives, which can inform the synthesis of this compound.

| Reaction Type | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Stille Coupling | Pd(Ph₃P)₂Cl₂ | Toluene | Reflux | 85 | mdpi.com |

| Suzuki Coupling | Pd(PPh₃)₄ | 1,4-Dioxane/Water | 90 | - | |

| Homocoupling | Pd(OAc)₂/In/LiCl | DMF | 100 | - | mdpi.com |

| Oxidative Homo-Coupling | Cu(I) salt | 1,4-Dioxane | 70 | 70 | rsc.org |

| Thiazole Synthesis | Ca(OTf)₂ | Toluene | 120 | 85 | acs.org |

Derivatization Strategies and Functionalization of the this compound Scaffold

The core structure of this compound can be chemically modified to introduce a wide range of functional groups. These modifications are essential for fine-tuning the electronic and physical properties of the molecule for specific applications.

Introduction of Electron-Withdrawing and Electron-Donating Substituents

The electronic properties of the this compound scaffold can be systematically altered by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). This strategy is widely employed to modulate the HOMO and LUMO energy levels, which in turn affects the optical and electronic characteristics of the material. acs.org

Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as nitro (NO₂) or cyano (CN) groups, generally lowers both the HOMO and LUMO energy levels. This can lead to a red-shift in the absorption spectrum and can enhance the electron-accepting properties of the molecule. acs.org For instance, the incorporation of a benzothiadiazole (BTD) unit, a strong electron-withdrawing moiety, into a D–A−π–A framework has been shown to influence the molecule's absorption properties. acs.org

Electron-Donating Groups (EDGs): Conversely, the attachment of EDGs, such as alkoxy or amino groups, tends to raise the HOMO energy level more significantly than the LUMO level, leading to a smaller energy gap. otterbein.edunih.gov Carbazole moieties, which are electron-donating, have been introduced onto the 2,2'-bithiazole scaffold to expand π-conjugation and facilitate charge transfer. mdpi.com

The effect of these substituents can be predicted and understood through computational studies, which can guide the synthetic efforts towards materials with desired properties. acs.orgwebofjournals.com

The following table provides examples of how different substituents can affect the properties of organic molecules, which is a principle applicable to the derivatization of this compound.

| Substituent Type | Example Group | Effect on Electronic Properties | Reference |

| Electron-Withdrawing | Nitro (NO₂) | Lowers HOMO and LUMO levels | acs.org |

| Electron-Withdrawing | Carboxy | Can improve solubility and act as an anchoring group | nih.gov |

| Electron-Donating | Alkoxy | Raises HOMO level | otterbein.edu |

| Electron-Donating | Carbazole | Expands π-conjugation, facilitates charge transfer | mdpi.com |

Synthesis of Quinoidal Bithiazole Derivatives

Quinoidal structures are characterized by a non-aromatic, quinone-like central ring system, which can impart unique electronic properties. The synthesis of quinoidal 2,2'-bithiazole derivatives has been an area of active research. These compounds are of interest for their potential as electron acceptors in organic electronics. mdpi.comresearchgate.net

One synthetic route towards quinoidal 2,2'-bithiazoles involves the identification of these compounds as side products in other reactions, which then leads to the development of targeted, high-yielding synthetic pathways. mdpi.comresearchgate.net For example, (2E,5Z,5′Z)-5,5′-diarylimino quinoidal 2,2′-bithiazoles have been synthesized through a dedicated high-yielding route. mdpi.comresearchgate.net These synthetic strategies often involve multi-step procedures starting from readily available precursors.

Preparation of Non-Symmetrically Substituted Bithiazoles

While many synthetic methods yield symmetrically substituted bithiazoles, the synthesis of non-symmetrically substituted derivatives allows for a finer tuning of molecular properties. These compounds can exhibit unique characteristics, such as liquid crystalline behavior. tandfonline.com

A successful methodology for preparing non-symmetrically substituted 4,4'-diaryl-2,2'-bithiazoles involves a combination of a modified Hantzsch thiazole synthesis and a palladium-catalyzed Kharasch cross-coupling reaction as key steps. tandfonline.com This approach allows for the introduction of different aryl groups at the 4 and 4' positions of the bithiazole core. For example, derivatives with alkyl and alkoxy substituents at the para-positions of the aryl moieties have been synthesized and shown to exhibit wide-range, high-temperature smectic-C liquid crystal phases. tandfonline.com

Advanced Spectroscopic and Structural Elucidation of 4,4'-diphenyl-2,2'-bithiazole Systems

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental tools for the elucidation of the molecular structure of 4,4'-Diphenyl-2,2'-bithiazole and its derivatives. researcher.life Methods such as NMR, IR, UV-Vis, and mass spectrometry each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure, including the regiochemistry and relative stereochemistry, of this compound systems. researcher.lifetandfonline.com One-dimensional ¹H and ¹³C NMR spectra are used to identify the chemical environments of the hydrogen and carbon atoms, respectively. researcher.life The chemical shifts of the protons on the phenyl and thiazole rings confirm the 4,4'-diphenyl substitution pattern.

Two-dimensional (2D) NMR techniques, particularly Correlation Spectroscopy (COSY), are invaluable for establishing stereochemical relationships. longdom.org COSY identifies protons that are spin-coupled, providing clear evidence of atomic connectivity through chemical bonds. longdom.org In the context of this compound, which can exist as diastereomers (racemic and meso forms), COSY spectra can reveal distinct correlation patterns for each isomer, aiding in their differentiation. longdom.org For instance, differences in the spatial arrangement of atoms in diastereomers can lead to unique cross-peaks in their respective COSY spectra, allowing for the determination of their relative stereochemistry. longdom.org Furthermore, variable temperature NMR studies can be employed to investigate the rotational barriers around the central 2,2'-bithiazole single bond, which can differ between meso and racemic isomers. cdnsciencepub.com

| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Thiazole H-5 | ~7.5 - 8.0 | Singleton peak, position influenced by ring currents. |

| ¹H | Phenyl (ortho) | ~7.8 - 8.2 | Coupling with meta protons. |

| ¹H | Phenyl (meta, para) | ~7.2 - 7.6 | Complex multiplet. |

| ¹³C | Thiazole C-2 | ~165 - 170 | Quaternary carbon, typically deshielded. |

| ¹³C | Thiazole C-4 | ~150 - 155 | Quaternary carbon attached to the phenyl group. |

| ¹³C | Thiazole C-5 | ~115 - 120 | Protonated carbon of the thiazole ring. |

| ¹³C | Phenyl (ipso) | ~130 - 135 | Quaternary carbon attached to the thiazole ring. |

| ¹³C | Phenyl (ortho, meta, para) | ~125 - 130 | Aromatic carbons of the phenyl substituent. |

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups and vibrational modes within the this compound molecule. researcher.life The IR spectrum is typically divided into the functional group region (4000-1300 cm⁻¹) and the fingerprint region (1300-650 cm⁻¹). libretexts.org

Key absorptions for this compound include C-H stretching vibrations from the aromatic phenyl rings, which appear above 3000 cm⁻¹. libretexts.org The stretching vibrations associated with the C=C and C=N bonds within the phenyl and thiazole rings are expected in the 1600-1400 cm⁻¹ range. libretexts.org The region below 1300 cm⁻¹ contains a complex pattern of absorptions, including C-H bending and C-C single bond stretching vibrations, which are unique to the molecule and serve as a "fingerprint" for identification. libretexts.org

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 1600 - 1585 | Aromatic C=C In-Ring Stretch | Medium |

| 1550 - 1450 | Thiazole Ring C=N and C=C Stretch | Medium to Strong |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |

| < 1300 | Fingerprint Region (C-C, C-S stretches, ring deformations) | Complex |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. tandfonline.com The extended π-conjugated system, encompassing both the bithiazole core and the phenyl substituents, gives rise to characteristic absorption bands in the UV-Vis region, primarily due to π→π* transitions. researchgate.net

For instance, a derivative, 5,5′-bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole, exhibits a lowest energy absorption band with a maximum (λmax) at 405 nm in dichloromethane. mdpi.com The onset of this absorption band can be used to estimate the optical band gap (Egopt) of the material, which is the minimum energy required to excite an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). mdpi.comsustech.edu.cn For the aforementioned derivative, the absorption onset at 472 nm corresponds to an optical band gap of 2.63 eV. mdpi.com This technique is crucial for evaluating the potential of these materials in optoelectronic applications. lcms.cz

| Parameter | Value | Method of Determination |

|---|---|---|

| λmax | 405 nm | Peak of the lowest energy absorption band. |

| Absorption Onset | 472 nm | Extrapolation of the absorption edge to the baseline. sustech.edu.cn |

| Optical Band Gap (Egopt) | 2.63 eV | Calculated from the absorption onset wavelength. |

Mass spectrometry (MS) is an essential analytical technique used to confirm the molecular weight and elemental composition of this compound. researcher.life The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. savemyexams.com

For this compound (C₁₈H₁₂N₂S₂), the expected exact mass is approximately 320.044 g/mol . sigmaaldrich.com In a mass spectrum, this would be observed as the molecular ion peak (M⁺ or M+•). muohio.eduacdlabs.com Depending on the ionization technique used (e.g., hard ionization like Electron Impact or soft ionization like Electrospray), the molecular ion may be more or less abundant. acdlabs.com High-resolution mass spectrometry (HRMS) can determine the mass with very high precision, allowing for the confirmation of the molecular formula by comparing the experimental mass to the calculated mass.

| Parameter | Expected Value | Information Provided |

|---|---|---|

| Molecular Formula | C₁₈H₁₂N₂S₂ | Elemental composition. sigmaaldrich.com |

| Molecular Weight | 320.44 g/mol | Confirms the overall mass of the molecule. sigmaaldrich.com |

| Molecular Ion Peak (m/z) | ~320 | Directly observed in the mass spectrum, confirming molecular identity. muohio.edu |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Band Gap Determination

X-ray Crystallography for Solid-State Structure and Stereochemical Analysis

While spectroscopic methods provide valuable structural information, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and the precise three-dimensional arrangement of atoms.

Due to the restricted rotation around the C2-C2' single bond and the potential for atropisomerism, this compound can exist as diastereomers: a chiral, racemic pair of enantiomers ((R)- and (S)-forms) and an achiral, meso form. X-ray crystallography is the definitive method for distinguishing between these isomers in the solid state.

By analyzing the crystal structure, the relative orientation of the two thiazole rings and their phenyl substituents can be precisely determined. In the meso isomer, the molecule possesses an internal plane of symmetry, which would be evident in the crystal structure. The racemic form crystallizes as a mixture of the two non-superimposable mirror-image enantiomers. The synthesis of a derivative, 5,5′-bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole, was reported to yield the (l,u)-isomer, a notation that typically signifies the racemic (like/unlike) form. mdpi.com The resolution of these isomers is critical, as different stereoisomers can exhibit distinct physical properties and packing arrangements in the solid state, which can influence their material properties. cdnsciencepub.com Techniques such as slow recrystallization can sometimes be used to selectively crystallize and separate these different isomeric forms.

Analysis of Molecular Planarity and Dihedral Angles

The molecular conformation, particularly the planarity of the conjugated backbone, is a critical factor influencing the electronic properties of organic semiconductor materials. In the case of this compound and its derivatives, X-ray crystallography and computational modeling are employed to determine the precise arrangement of the thiazole and phenyl rings.

In the solid state, the core structure of this compound is characterized by a high degree of planarity. A crystallographic study of the parent compound, C₁₈H₁₂N₂S₂, reveals that it is centrosymmetric. nih.gov The dihedral angle between the five-membered thiazole ring and the six-membered phenyl ring is exceptionally small, measured at 1.9 (1)°. nih.gov This near-coplanar arrangement facilitates effective π-orbital overlap along the molecular axis, which is a key prerequisite for efficient charge transport.

Theoretical studies on related structures, such as 2,2'-diphenyl-5,5'-bithiazole derivatives, corroborate these findings, indicating that the thiazole and phenyl rings tend to be coplanar, especially in the solid state where intermolecular forces restrict rotational freedom. srce.hr The planarity of the entire conjugated system ensures a larger effective surface area for intermolecular interactions, which is beneficial for charge hopping between adjacent molecules in an organic thin film. srce.hr The steric hindrance caused by substituents on the phenyl or thiazole rings can, however, induce larger dihedral angles, leading to a more twisted conformation and potentially disrupting the π-conjugation. researchgate.net

Characterization of Intermolecular Interactions (e.g., π-π Stacking)

Intermolecular interactions, particularly π-π stacking, are fundamental to the organization of this compound systems in the solid state and play a direct role in determining their bulk electronic properties. These non-covalent interactions govern the molecular packing in thin films and single crystals, influencing charge carrier mobility.

In derivatives of 2,2'-bithiazole, π-π stacking is a dominant feature of their solid-state structure. For instance, co-oligomers that incorporate 4,4'-dialkyl-2,2'-bithiazole units exhibit distinct π-stacking motifs. acs.org X-ray diffraction studies on these materials have revealed short intermolecular π-stacking distances, with values around 3.5 Å being reported. acs.org This close proximity between the aromatic backbones of adjacent molecules facilitates strong electronic coupling. The "optical signature" of such π-stacking is often observed in the UV-vis absorption spectra of thin films, which show characteristic features indicative of intermolecular excitonic coupling. acs.orgnih.gov

The strength and geometry of these π-π interactions are sensitive to the nature and position of substituents. nih.gov While the core bithiazole-diphenyl structure provides a large π-surface, the introduction of different functional groups can modulate the packing arrangement, leading to variations in intermolecular electronic communication. rsc.org For example, the presence of alkyl chains on the bithiazole core can influence the packing motif, sometimes leading to the formation of infinite two-dimensional sheets linked by these interactions. nih.govresearchgate.net

Electrochemical Characterization Techniques

Electrochemical methods are indispensable for probing the electronic structure of this compound and its derivatives. These techniques provide quantitative data on redox behavior, energy levels, and the stability of different electronic states.

Cyclic Voltammetry for Redox Potentials and Energy Levels (HOMO/LUMO)

Cyclic voltammetry (CV) is a primary technique used to determine the frontier molecular orbital energy levels—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of a compound. upb.roossila.com By measuring the onset potentials for oxidation (E_ox) and reduction (E_red), the HOMO and LUMO energy levels can be estimated. rsc.org These parameters are crucial for assessing a material's potential as an electron donor (p-type), electron acceptor (n-type), or ambipolar semiconductor in electronic devices. upb.ro

The HOMO level relates to the ionization potential and indicates the ease of removing an electron (oxidation), while the LUMO level relates to the electron affinity and indicates the ease of accepting an electron (reduction). ossila.com For bithiazole-based systems, CV measurements typically show reversible or quasi-reversible redox processes, indicating good electrochemical stability. The introduction of electron-donating or electron-withdrawing groups onto the this compound scaffold allows for the fine-tuning of these energy levels to match the requirements of specific device architectures. rsc.org

For example, theoretical calculations on related 2,2'-diphenyl-5,5'-bithiazole derivatives show that the LUMO level can be systematically lowered by attaching electron-withdrawing groups, such as fluorine atoms, to the phenyl rings, enhancing the material's n-type characteristics. srce.hr

Table 1: Calculated LUMO Energy Levels for Substituted 2,2'-diphenyl-5,5'-bithiazole (DPBT) Derivatives This table presents theoretically calculated data for related compounds to illustrate the effect of substitution on electronic properties.

| Compound Derivative | LUMO Energy (eV) | Reference |

|---|---|---|

| DPBT (Parent) | -2.11 | srce.hr |

| Difluoro-DPBT (2A) | -2.18 | srce.hr |

| Trifluoro-DPBT (2B) | -2.48 | srce.hr |

| Tetrafluoro-DPBT (2C) | -2.61 | srce.hr |

| Pentafluoro-DPBT (3A) | -2.86 | srce.hr |

| Hexafluoro-DPBT (3B) | -3.24 | srce.hr |

| Decafluoro-DPBT (3C) | -3.95 | srce.hr |

Spectroelectrochemical Measurements for Oxidation State Stability

Spectroelectrochemistry combines electrochemical stimulation with spectroscopic monitoring (typically UV-Vis-NIR) in situ. This powerful technique allows for the characterization of the electronic absorption spectra of a molecule in its neutral, oxidized (cationic), and reduced (anionic) states. It provides direct evidence for the formation of charge carriers (polarons, bipolarons) and offers critical insights into the stability of these charged species.

For polymers and co-oligomers containing bithiazole units, spectroelectrochemical studies have been instrumental in confirming their stability upon electrochemical doping. acs.orgresearchgate.net When a potential is applied to a thin film of the material, changes in the absorption spectrum are recorded. The emergence of new absorption bands at lower energies (longer wavelengths) is characteristic of the formation of radical cations (polarons) upon oxidation. mdpi.com

The ability of the material to revert to its original neutral-state spectrum after the potential is removed is a key indicator of the stability and reversibility of the redox process. mdpi.com Research on co-oligomers containing 4,4'-dialkyl-2,2'-bithiazole has shown that thin films are stable when the oxidation state is cycled, which is a crucial attribute for the long-term operational stability of organic electronic devices. acs.org Similarly, polymers incorporating 4,4'-dinonyl-2,2'-bithiazole have demonstrated good stability in their oxidized state, as verified by in situ spectroelectrochemical measurements. researchgate.netacgpubs.org

Theoretical and Computational Chemistry of 4,4'-diphenyl-2,2'-bithiazole Architectures

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. It is frequently employed to predict the properties of molecules like 4,4'-Diphenyl-2,2'-bithiazole.

Geometry Optimization of Molecular and Dimer Structures

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule or a molecular aggregate, corresponding to a minimum on the potential energy surface. mdpi.com For derivatives of 2,2'-diphenyl-5,5'-bithiazole (DPBT), a related isomer, DFT calculations, including dispersion energy corrections (e.g., at the wB97XD/LanL2DZ level), have been used to optimize the structures of both individual molecules and their dimers. srce.hr These calculations have shown that for DPBT derivatives, the four rings (two phenyl and two thiazole) are largely coplanar in their optimized geometries. srce.hr The sulfur atoms are typically found on opposite sides of the carbon-carbon single bond that connects the two thiazole rings. srce.hr

Internal rotations around the single bonds, such as the bond connecting the phenyl and thiazole rings and the bond between the two thiazole rings, are also investigated. For DPBT, energy barriers for these rotations have been calculated to be around 46 kJ/mol and 49 kJ/mol, respectively, suggesting that these internal rotations can occur at room temperature in the gas phase. srce.hr

Prediction of Electronic Structures and Molecular Orbitals (HOMO, LUMO)

DFT calculations are crucial for determining the electronic properties of molecules, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). stuba.sk The HOMO energy level is related to the molecule's ability to donate an electron, while the LUMO energy level relates to its ability to accept an electron. The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a key parameter that influences the electronic and optical properties of the material. stuba.sk

For organic semiconductors, the HOMO and LUMO energy levels of the constituent molecules are critical. acs.org In the case of donor-acceptor systems, the donor moiety typically has a high HOMO energy level, facilitating electron donation, while the acceptor moiety has a low LUMO energy level, promoting electron acceptance. acs.org Theoretical studies on various organic molecules have shown that chemical modifications, such as the introduction of electron-withdrawing or electron-donating groups, can systematically tune the HOMO and LUMO energy levels. acs.org For instance, in a series of bithiazole derivatives, the introduction of different substituents led to a range of HOMO and LUMO energies, impacting their potential applications in organic photovoltaics and field-effect transistors.

The spatial distribution of HOMO and LUMO orbitals is also a key finding from these calculations. In many donor-acceptor molecules, the HOMO is localized on the electron-donating part of the molecule, while the LUMO is localized on the electron-accepting part. acs.orgarxiv.org This spatial separation is a hallmark of charge-transfer character.

| Compound | LUMO (eV) | Reorganization Energy (meV) | Electron Mobility (cm²/Vs) |

|---|---|---|---|

| DPBT | -2.11 | 252.75 | 0.319 |

| 1A | -2.59 | 313.10 | 0.201 |

| 1B | -2.94 | 256.49 | 0.012 |

| 2A | -2.18 | 244.71 | 1.179 |

| 2B | -2.48 | 290.67 | 0.205 |

| 2C | -2.61 | 275.85 | 0.106 |

| 3A | -2.86 | 251.78 | 0.135 |

| 3B | -3.24 | 237.16 | 0.064 |

| 3C | -3.95 | 202.70 | 0.518 |

Calculation of Reorganization Energies and Electron-Transfer Coupling Matrices

The rate of charge transfer in organic materials is governed by several factors, including the reorganization energy (λ) and the electron-transfer coupling matrix element (H₁₂). srce.hrnumberanalytics.com The reorganization energy is the energy required to change the geometry of a molecule from its neutral state to its charged state (and vice versa) without the charge actually being transferred. numberanalytics.comwsu.edu It consists of inner-sphere and outer-sphere contributions. wsu.edu Lower reorganization energies generally lead to higher charge mobility. numberanalytics.com

DFT calculations are used to compute the reorganization energies for both hole (cation) and electron (anion) transport. stuba.sk For DPBT and its derivatives, reorganization energies between the neutral molecule and its anion radical have been calculated to predict electron mobility. srce.hrsrce.hr

The electron-transfer coupling matrix, also known as the electronic coupling, quantifies the interaction strength between adjacent molecules in a dimer or aggregate. srce.hr A larger electronic coupling facilitates more efficient charge transfer. This parameter is highly sensitive to the intermolecular distance and orientation.

Analysis of Electrostatic Interactions and Orbital Overlap

Electrostatic interactions play a crucial role in determining the packing of molecules in the solid state, which in turn affects the bulk electronic properties. d-nb.info These interactions arise from the distribution of partial charges within the molecules. d-nb.info

Orbital overlap between adjacent molecules is fundamental to charge transport. libretexts.org For efficient charge hopping, the molecular orbitals involved in the transport process (HOMO for holes, LUMO for electrons) of neighboring molecules must have significant spatial overlap. libretexts.org Theoretical studies have shown that enhanced orbital overlap can be attributed to specific molecular conformations and packing motifs. In some cases, a large overlap between the submolecular orbitals of interacting molecules can facilitate the hopping of electrons. srce.hr The degree of overlap can be visualized and quantified through computational analysis, providing a direct link between molecular structure and potential charge transport efficiency. arxiv.orgresearchgate.net

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis

While DFT provides detailed electronic information, it can be computationally expensive for large systems or for sampling a wide range of molecular conformations. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a computationally less intensive approach to explore the conformational landscape of flexible molecules like this compound. nih.govwhiterose.ac.uk

Prediction of Charge Transport Properties: Electron and Hole Mobilities

A primary goal of theoretical studies on organic semiconductors is to predict their charge transport properties, namely electron and hole mobilities. acs.orgacs.org By combining the parameters obtained from DFT calculations (reorganization energies and electronic couplings) with frameworks like Marcus theory, it is possible to estimate the charge hopping rates between adjacent molecules. srce.hrsrce.hr

Computational Studies on Isomer Stability and Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the structural and electronic properties of bithiazole-based molecules. These theoretical studies provide critical insights into isomer stability, conformational preferences, and key electronic parameters that govern the performance of these materials in electronic applications.

Research into the isomers of bithiazole has revealed significant differences in stability. Theoretical studies using the B3LYP/6-31G* level of theory indicate that the 2,4'-bithiazole isomer exhibits greater thermal stability and a higher electron affinity compared to the 2,2'- and 4,4'-isomers. This enhanced stability is attributed to more favorable electrostatic interactions and orbital overlap within the 2,4'-bithiazole structure. While solid-state structures, such as that of 2,2'-diphenyl-4,4'-bithiazole, often show planar or near-planar configurations, computational models suggest that significant deviations from planarity can occur in the gas phase or in solution. researchgate.net

Conformational analysis of more complex systems incorporating the 4,4'-bithiazole unit, such as in terthiazole photoswitches, has also been performed. These studies calculate the relative energies of different conformers, such as antiparallel and parallel orientations, which arise from the rotation around single bonds. For most of the studied terthiazoles, the antiparallel conformation was found to be the most stable. csic.es The energy differences between conformers can be subtle, with some showing differences as low as 0.8 - 0.9 kJ mol⁻¹, while for others, the difference can be as large as 8.3 kJ mol⁻¹. csic.es

Table 1: Calculated Relative Energies of Terthiazole Conformers Containing a Bithiazole Unit This table is representative of computational studies on conformational isomerism in complex bithiazole systems. The data illustrates the energy differences between the most stable antiparallel conformer and other parallel conformers.

| Switch Compound | Energy Difference (ΔE) between Photoactive and Parallel Conformer (kJ mol⁻¹) |

|---|---|

| Switch 1 | 0.8 |

| Switch 4 | 0.9 |

| Switch 7 | 0.9 |

| Switch 3 | 8.3 |

Data sourced from computational studies on terthiazole-based photoswitches. csic.es

The electronic properties of this compound and its derivatives are of paramount interest for their application in organic electronics. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resulting energy band gap (Eg) are frequently calculated. For a molecule to function as an effective n-type (electron-transporting) semiconductor, its LUMO level should typically fall within the range of –2.8 to –4.0 eV. srce.hr

Computational studies on various bithiazole derivatives provide valuable data on these electronic properties. For instance, DFT calculations have been used to predict the properties of polymers containing 4,4'-dinonyl-2,2'-bithiazole units, with theoretical band gaps showing good agreement with experimental values. acgpubs.org In one study, the theoretical band gap for a co-monomer was calculated to be 2.44 eV, which was in close agreement with the experimentally determined optical band gap of 2.58 eV. acgpubs.org

For a more directly related derivative, 5,5′-bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole, cyclic voltammetry (CV) was used to determine the electrochemical HOMO and LUMO values. mdpi.com These experimental findings provide a benchmark for computational predictions.

Table 2: Electronic Properties of Selected Bithiazole Derivatives This table presents a compilation of HOMO-LUMO levels and band gaps for various bithiazole derivatives, determined through both experimental (electrochemical) and computational methods.

| Compound | Method | HOMO (eV) | LUMO (eV) | Band Gap (Eg) (eV) |

|---|---|---|---|---|

| 5,5′-bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole mdpi.com | Electrochemical (CV) | -5.84 | -3.68 | 2.16 |

| PhTT-NBT-PhTT acgpubs.org | Computational (DFT) | - | - | 2.44 |

| PhTT-NBT-PhTT acgpubs.org | Experimental (Optical) | - | - | 2.58 |

| T-NBT-Ph2DTT-NBT-T Polymer acgpubs.orgresearchgate.net | Experimental (Spectroelectrochemical) | - | - | 1.86 |

PhTT-NBT-PhTT contains a 4,4'-dinonyl-2,2'-bithiazole unit. T-NBT-Ph2DTT-NBT-T contains 4,4'-dinonyl-2,2'-bithiazole and 3,5-diphenyldithieno[3,2-b;2',3'-d]thiophene groups.

These computational and theoretical investigations are crucial for the rational design of new this compound-based materials with tailored electronic properties for specific applications in organic field-effect transistors (OFETs) and organic solar cells (OSCs).

Coordination Chemistry and Ligand Design Utilizing 4,4'-diphenyl-2,2'-bithiazole

Chelation Behavior and Nitrogen Donor Site Characteristics

4,4'-Diphenyl-2,2'-bithiazole and its derivatives are recognized for their capacity to act as chelating agents, primarily through their nitrogen donor sites. nih.gov These molecules possess a pair of nitrogen atoms within the thiazole rings, which are strategically positioned to coordinate with a single metal center, forming a stable chelate ring. nih.gov The rigid structure of the 4,4'-bithiazole core contributes to the stability of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound (DPBTZ) and its analogs typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. tandfonline.com Characterization of these complexes is achieved through various analytical techniques, including elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction. researchgate.netresearchgate.nettandfonline.com

Transition Metal Complexes (e.g., Cu(II), Zn(II), Cd(II), Hg(II), Pd(II), Ni(II), Co(II), Ag(I))

A variety of transition metal complexes of this compound and its derivatives have been successfully synthesized and studied.

Copper(II) Complexes: A 1:1 adduct of copper(II) nitrate with 2,2'-diphenyl-4,4'-bithiazole (L) has been synthesized, resulting in a molecular complex with the formula [LCu(O2NO)2]. researchgate.net In this complex, the ligand acts as a symmetrical N,N'-chelate. researchgate.net Another study reports the formation of a copper(I) complex, [Cu(DPBTZ)(H2O)Cl]. tandfonline.com

Zinc(II) and Cadmium(II) Complexes: Zinc(II) and Cadmium(II) complexes with 2,2'-diamino-4,4'-bithiazole (DABTZ) have been prepared. researchgate.net The structural characterization of the cadmium complex, Cd(DABTZ)2(CH3COO)·2H2O, revealed a monomeric structure where the cadmium atom is coordinated to four nitrogen atoms from the DABTZ ligands and two oxygen atoms from an acetate anion. researchgate.netresearchgate.net Similarly, a zinc complex, [Zn(DABTZ)(CH3COO)2], has been characterized as a monomer with the zinc atom coordinated to two nitrogen atoms of the DABTZ ligand and four oxygen atoms from acetate anions. tandfonline.com

Mercury(II) Complexes: The reaction of DPBTZ with mercury(II) thiocyanate yields the complex [Hg(DPBTZ)(SCN)2]. tandfonline.com X-ray crystallography confirmed that the mercury atom is four-coordinate, with an irregular tetrahedral geometry, bonded to two sulfur atoms from the thiocyanate ions and two nitrogen atoms from the DPBTZ ligand. tandfonline.com

Palladium(II) Complexes: A palladium(II) complex with the formula [Pd(DPBTZ)Cl2] has been synthesized. tandfonline.com Theoretical studies on a novel palladium(II) complex with this compound have explored different donor behaviors (N-N, S-S, and N-S) of the ligand with the metal. ufob.edu.br

Cobalt(II) and Nickel(II) Complexes: While attempts to prepare Co(II) and Ni(II) complexes with 4,4',5,5'-tetraphenyl-2,2'-bithiazole were unsuccessful, attributed to steric hindrance and the electron-withdrawing nature of the phenyl rings, other studies have reported the synthesis of Co(II) and Ni(II) complexes with related bithiazole ligands. tandfonline.com For instance, a Co(II)-bithiazole complex with a 1:2 metal-to-ligand stoichiometry has been identified.

Silver(I) Complexes: Silver(I) has been shown to form complexes with bithiazole ligands, such as a 1:1 complex with 2,2'-dimethyl-4,4'-bithiazole.

| Metal Ion | Ligand | Complex Stoichiometry (Metal:Ligand) | Resulting Complex Formula | Reference |

| Cu(II) | 2,2'-Diphenyl-4,4'-bithiazole | 1:1 | [Cu(C18H12N2S2)(O2NO)2] | researchgate.net |

| Cu(I) | 2,2'-Diphenyl-4,4'-bithiazole | 1:1 | [Cu(C18H12N2S2)(H2O)Cl] | tandfonline.com |

| Zn(II) | 2,2'-Diamino-4,4'-bithiazole | 1:1 | [Zn(C6H6N4S2)(CH3COO)2] | tandfonline.com |

| Cd(II) | 2,2'-Diamino-4,4'-bithiazole | 1:2 | Cd(C6H6N4S2)2(CH3COO)·2H2O | researchgate.netresearchgate.net |

| Hg(II) | 2,2'-Diphenyl-4,4'-bithiazole | 1:1 | [Hg(C18H12N2S2)(SCN)2] | tandfonline.com |

| Pd(II) | 2,2'-Diphenyl-4,4'-bithiazole | 1:1 | [Pd(C18H12N2S2)Cl2] | tandfonline.com |

| Ag(I) | 2,2'-Dimethyl-4,4'-bithiazole | 1:1 | Not specified | |

| Co(II) | 2,2'-Bis(3,6,9-triazanonyl)-4,4'-bithiazole | 1:2 | Not specified |

Elucidation of Coordination Geometries and Ligand Field Effects

The coordination geometry of the metal center in these complexes is highly dependent on the metal ion, the ligand, and the accompanying anions.

In the [Hg(DPBTZ)(SCN)2] complex, the mercury(II) ion exhibits an irregular tetrahedral geometry. tandfonline.com

The cadmium atom in Cd(DABTZ)2(CH3COO)·2H2O is coordinated by four nitrogen atoms and two oxygen atoms, leading to a specific coordination environment. researchgate.netresearchgate.net

For the [Zn(DABTZ)(CH3COO)2] complex, the zinc atom is coordinated to two nitrogen atoms and four oxygen atoms. tandfonline.com

Palladium(II) complexes often adopt a square-planar geometry. mdpi.comacs.org

The electronic properties of the ligands, in turn, influence the ligand field effects. Strong-field ligands cause a large splitting of the metal's d-orbitals, which can affect the electronic structure, stability, and reactivity of the complex. chemijournal.com While the specific ligand field effects for this compound complexes are not extensively detailed in the provided search results, it is a critical factor in understanding their properties. The electron-withdrawing nature of the phenyl groups in DPBTZ could influence the ligand field strength it exerts on the metal center. tandfonline.com

Supramolecular Assembly in Coordination Compounds

The arrangement of individual complex molecules in the solid state is governed by non-covalent interactions, leading to the formation of supramolecular assemblies.

Role of Intermolecular π-π Stacking in Crystal Structures of Complexes

A significant feature in the crystal structures of complexes involving 4,4'-bithiazole derivatives is the presence of intermolecular π-π stacking interactions. researchgate.net These interactions occur between the parallel aromatic rings of the ligands in adjacent complex units. researchgate.netresearchgate.net

Formation of Polymeric and Oligomeric Coordination Structures

In certain instances, the coordination of 4,4'-bithiazole-based ligands to metal centers can lead to the formation of extended structures, such as polymers and oligomers. This typically occurs when the ligand can bridge between multiple metal centers.

While the provided information primarily focuses on monomeric complexes of this compound, related bithiazole ligands have been shown to form polymeric structures. For example, a lead(II) complex with 2,2'-diamino-4,4'-bithiazole, [Pb(DABTZ)(μ-SCN)(μ-NO3)]n, forms a 1D chain polymer through bridging thiocyanate and nitrate ligands. researchgate.net The ability of bithiazole ligands to participate in the formation of polymeric networks highlights their versatility in crystal engineering and the design of materials with specific dimensionalities. nih.gov

Applications as Chiral Ligands in Asymmetric Catalysis5.4.1. Enantioselective C-H Functionalization Reactions5.4.2. Asymmetric Cross-Coupling Reactions5.4.3. Influence of Stereochemical Configuration on Catalytic Performance

Further research and exploration into the catalytic activity of this compound and its derivatives may reveal applications in these or other areas of asymmetric synthesis in the future.

Advanced Materials Science Applications of 4,4'-diphenyl-2,2'-bithiazole Derivatives

Organic Electronics and Optoelectronic Materials

The versatility of 4,4'-diphenyl-2,2'-bithiazole derivatives has been harnessed across a spectrum of organic electronic and optoelectronic applications. Their ability to be chemically modified allows for the fine-tuning of their properties to meet the specific demands of various devices.

Development of Electron-Accepting Components in Devices

Derivatives of this compound are recognized for their role as electron acceptors in organic electronic devices. mdpi.com The 2,2'-bithiazole unit itself is an electron-deficient system, a crucial characteristic for materials intended to accept electrons. mdpi.comresearchgate.net This property is fundamental to the operation of various electronic components where charge separation and transport are key. The introduction of electron-withdrawing groups, such as fluorine or cyano groups, onto the phenyl rings can further enhance their electron-accepting capabilities by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). srce.hr This tunability allows for the creation of materials with tailored electronic properties suitable for a range of applications.

Charge Transport Layers for Organic Light-Emitting Diodes (OLEDs)

In the architecture of Organic Light-Emitting Diodes (OLEDs), efficient charge transport is paramount for high performance. ossila.comnoctiluca.eu OLEDs are multilayered devices where charge-transporting layers (CTLs) are critical for injecting and moving charge carriers (electrons and holes). researchgate.netspiedigitallibrary.org Materials based on this compound have been investigated for their potential as electron transport layer (ETL) materials. A well-designed ETL facilitates the movement of electrons from the cathode to the emissive layer, contributing to improved device efficiency, brightness, and operational stability. noctiluca.euresearchgate.net The effectiveness of an ETL material is often linked to its electron mobility and the alignment of its energy levels with adjacent layers. acs.org Derivatives of this compound are being explored to create ETLs with high electron mobility and good thermal stability, which are essential for the longevity and performance of OLEDs. acs.org

Active Components in Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental building blocks of modern organic electronics. The performance of an OFET is largely determined by the charge-carrier mobility of the organic semiconductor used as the active component. tcichemicals.com Derivatives of this compound have shown promise as n-type semiconductors in OFETs. srce.hr For instance, theoretical studies on fluorinated derivatives of 2,2'-diphenyl-5,5'-bithiazole predicted significant electron mobility, with difluorinated variants showing a mobility of 1.179 cm² V⁻¹ s⁻¹. srce.hr The introduction of trifluoromethylphenyl groups to thiazole oligomers has also been a strategy to develop high-performance n-type semiconductors for OFETs. researchgate.net The planar structure of these molecules can facilitate π-π stacking, which is beneficial for efficient charge transport in the solid state. srce.hr

Table 1: Predicted Electronic Properties of 2,2'-Diphenyl-5,5'-bithiazole Derivatives

| Compound | LUMO Energy (eV) | Electron Mobility (cm² V⁻¹ s⁻¹) |

|---|---|---|

| Difluorinated 2,2'-diphenyl-5,5'-bithiazole (2A) | - | 1.179 |

Data sourced from theoretical calculations. srce.hr

Non-Fullerene Acceptors in Organic Photovoltaics (OPVs)

The field of organic photovoltaics (OPVs) has seen a significant shift towards non-fullerene acceptors (NFAs) to overcome the limitations of traditional fullerene-based materials, such as their weak light absorption in the visible spectrum. nih.gov NFAs offer advantages like tunable energy levels and strong light absorption. nih.govossila.com Derivatives of this compound are being explored as potential NFAs. For example, 5,5′-bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole has been synthesized and its electronic properties investigated, showing HOMO and LUMO levels that are comparable to the commonly used fullerene acceptor, PCBM. mdpi.com The design of novel NFAs often involves creating a donor-acceptor-donor (D-A-D) molecular architecture, where the bithiazole unit can serve as the central electron-accepting core. mdpi.com Recent research has focused on simple non-fused small-molecule acceptors with a 4,4′-dimethyl-2,2′-bithiazole core, demonstrating their potential in achieving high power conversion efficiencies in OPVs. researchgate.net One study reported a power conversion efficiency of 11.66% for a device based on a non-fused ring electron acceptor employing a diphenylamine-substituted 2,2'-bithiazole core. rsc.org

Table 2: Electronic and Photovoltaic Properties of a Bithiazole-Based Non-Fullerene Acceptor

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Application |

|---|---|---|---|---|

| 5,5′-bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole | -5.84 | -3.68 | 2.16 | OPV Acceptor |

Data obtained from cyclic voltammetry. mdpi.com

Stimuli-Responsive π-Conjugated Materials for Chemical Sensing

Stimuli-responsive π-conjugated materials are a class of "smart" materials that can change their optical or electrical properties in response to external stimuli, such as pH, temperature, or the presence of specific chemical species. nsf.govnih.gov This responsiveness makes them highly suitable for chemical sensing applications. nsf.gov Polymers incorporating bithiazole units have been developed as sensors for various analytes. For example, a naphthalene diimide donor-acceptor conjugated polymer containing a bithiazole unit has been reported as an acid-sensing material. nsf.gov The interaction with an acid causes a change in the polymer's molecular geometry and electronic structure, which can be detected through shifts in its UV-vis spectroscopic signature or changes in the electrical characteristics of an OFET device fabricated from the material. nsf.gov The ability of the bithiazole nitrogen to interact with analytes like acids forms the basis of the sensing mechanism. nsf.gov The development of these materials opens up possibilities for creating sensitive and selective chemical sensors for environmental monitoring and other applications. frontiersin.org

Polymer and Oligomer Chemistry

The this compound scaffold serves as a versatile building block in the synthesis of advanced polymers and oligomers. Its rigid, conjugated structure can be incorporated into polymer backbones to impart desirable electronic and optical properties. The bromine atoms often present in precursor molecules like 5,5′-dibromo-4,4′-diphenyl-2,2′-bithiazole are key functional handles, enabling polymerization through cross-coupling reactions such as Stille and Suzuki couplings. mdpi.com

This synthetic flexibility allows for the creation of a wide array of co-polymers and co-oligomers. acs.orgacs.org By combining the electron-accepting bithiazole unit with various electron-donating monomers, researchers can construct materials with tailored donor-acceptor architectures. acs.org This approach is fundamental to tuning the bandgap and energy levels of the resulting polymers, which is crucial for their application in organic electronics. acs.orgnih.gov For example, co-oligomers of bithiazole with 3,4-ethylenedioxythiophene (EDOT) have been synthesized, demonstrating that these materials can be both p-doped and n-doped, making them promising for use in devices like organic thin-film transistors. acs.org The ability to create well-defined, regioregular poly(alkylbithiazoles) has led to a new class of variable-bandgap conjugated polymers. acs.org

Building Blocks for π-Conjugated Polymers and Co-oligomers

The this compound moiety is a foundational unit for the synthesis of π-conjugated polymers and co-oligomers, which are materials with alternating single and double bonds that allow for the delocalization of electrons across the molecular structure. This electron delocalization is the basis for their useful electronic and optical properties. The bithiazole unit is considered an electron-deficient building block, making it ideal for creating materials with specific electronic functionalities for applications in electronics and photonics.

Researchers have successfully synthesized various co-oligomers by combining 4,4'-dialkyl-2,2'-bithiazole units with other aromatic structures, such as 3,4-ethylenedioxythiophene (EDOT). For instance, oligomers like 5,5''-bis(4,4'-dibutyl-2,2'-bithiazol-5-yl)-(3,4,3',4'-bis(ethylenedioxy)-2,2'-dithienyl) (AT₂A) have been synthesized and characterized. acs.org These materials are designed to combine the properties of different molecular units to achieve enhanced performance, such as improved charge transport or stability, for use in electronic devices. acs.org The synthesis of these complex molecules demonstrates the versatility of the bithiazole core as a programmable component in materials design. acs.org

| Polymer/Oligomer | Constituent Monomers | Application Area | Reference |

| Poly(4,4'-dialkyl-2,2'-bithiazole-5,5'-diyl) | 4,4'-dialkyl-2,2'-bithiazole | Electron-transporting materials | rsc.org |

| AT₂A | 4,4'-dibutyl-2,2'-bithiazole, EDOT | Organic electronics | acs.org |

| TBT | 4,4'-dibutyl-2,2'-bithiazole, EDOT | Organic electronics | acs.org |

| T₂BT₂ | 4,4'-dibutyl-2,2'-bithiazole, bis(EDOT) | Organic electronics | acs.org |

Synthesis of Electron-Withdrawing π-Conjugated Polymer Systems

The inherent electron-deficient nature of the thiazole ring system is a key feature exploited in the synthesis of electron-withdrawing, or n-type, π-conjugated polymers. These materials are essential for the development of organic electronics, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), as they facilitate the transport of negative charge carriers (electrons).

Scientists have prepared π-conjugated polymers composed of recurring 4,4'-dialkyl-2,2'-bithiazole units. rsc.org These polymers, such as poly(4,4'-dialkyl-2,2'-bithiazole-5,5'-diyl), demonstrate clear electron-accepting properties and can be electrochemically reduced (a process known as n-doping) at negative potentials. rsc.org This behavior confirms their status as electron-withdrawing systems. The incorporation of bithiazole units into a polymer backbone can also lead to a deepening of the Highest Occupied Molecular Orbital (HOMO) energy level, which is beneficial for the design of photoactive materials in OPVs. nih.gov Furthermore, modifying polymer backbones by replacing units like bithiophene with bithiazole can increase backbone planarity, leading to improved charge delocalization and molecular packing, which are crucial for efficient charge transport. rsc.org

| Polymer System | Key Building Block | Electrochemical Property | Potential Application | Reference |

| Poly(4,4'-dialkyl-2,2'-bithiazole-5,5'-diyl) | 4,4'-dialkyl-2,2'-bithiazole | Electrochemically reducible (n-dopable) at ca. –2.0 V vs. Ag/Ag⁺ | n-type semiconductor | rsc.org |

| NDI-based copolymers | Bithiazole | Induces deeper LUMO levels, enhances backbone planarity | Organic thermoelectrics, OFETs | rsc.org |

| Thiazole-based polymers with alkylthiophenes | 2,2'-bithiazole | Deepens HOMO energy level | Organic photovoltaics (OPVs) | nih.gov |

Investigation of Polymer Backbone Rigidity and Face-to-Face Stacking in Solid State

The performance of a conjugated polymer in a solid-state device is critically dependent on its molecular organization, specifically the rigidity of the polymer backbone and the way the polymer chains pack together, known as π-stacking. The inclusion of this compound derivatives in polymer chains significantly influences these characteristics.

Introducing rigid units like bithiazole into a polymer backbone can enhance its planarity and rigidity. rsc.org A more planar backbone facilitates better delocalization of π-electrons along the chain and promotes more ordered molecular packing, which is essential for efficient charge transport between polymer chains. rsc.org In the solid state, these rigid, planar polymer chains often arrange themselves in a "face-to-face" or π-stacked configuration. X-ray diffraction studies on co-oligomers containing bithiazole units have confirmed the presence of π-stacking with very short intermolecular distances, on the order of 3.5 Å. acs.org This close packing is highly favorable for charge hopping between molecules. Grazing-incidence wide-angle X-ray diffraction (GIXD) measurements on thin films of similar polymers have shown patterns indicative of a "face-on" orientation, where the π-stacking direction is perpendicular to the substrate, a morphology that is highly desirable for efficient charge transport in devices like transistors. nih.gov The rigidity and linear shape of such polymer backbones are key factors that promote this ordered structure. nih.gov

Liquid Crystalline Materials

Beyond their applications in semiconductor devices, derivatives of this compound have been explored for their potential as liquid crystalline materials. Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal, and the molecules within them can be manipulated by electric fields, making them the basis for display technologies.

Mesogenic Properties and Phase Behavior (e.g., Smectic-C Phases)

Certain non-symmetrically substituted 4,4'-diaryl-2,2'-bithiazole derivatives have been synthesized and shown to exhibit liquid crystalline properties, known as mesomorphism. tandfonline.comtandfonline.com The term "mesogenic" refers to a compound that can form a liquid crystal phase. Through optical and calorimetric studies, researchers have identified that these materials can form specific types of liquid crystal phases, or mesophases. tandfonline.comresearchgate.net

Of particular note is the formation of high-temperature smectic-C (SmC) phases. tandfonline.comtandfonline.com In a smectic phase, the molecules are arranged in layers. In the smectic-C phase specifically, the long axes of the molecules are tilted at a constant angle with respect to the layer normal. britannica.com The ability of these bithiazole derivatives to form wide-range SmC phases makes them promising candidates for practical applications in liquid crystal technologies. tandfonline.com

Structure-Mesomorphic Property Relationships in Bithiazole-based Liquid Crystals

The relationship between the molecular structure of a compound and its liquid crystalline (mesomorphic) properties is a central theme in liquid crystal research. For 4,4'-diaryl-2,2'-bithiazole derivatives, this relationship is evident in how changes to the molecule's chemical structure affect its phase behavior. tandfonline.com

Studies have shown that non-symmetrical substitution is a key factor. By attaching different chemical groups, such as alkyl and alkoxy chains, to the para-positions of the terminal phenyl rings, researchers can systematically tune the mesogenic properties. tandfonline.com The length and nature of these terminal chains significantly influence the temperature range and stability of the liquid crystal phases. tandfonline.comresearchgate.net For example, specific non-symmetrical 4,4'-diaryl-2,2'-bithiazoles containing these alkyl and alkoxy substituents have been identified as being particularly effective at producing stable, wide-range smectic-C phases. tandfonline.com This demonstrates a clear and predictable link between the molecular architecture and the resulting macroscopic liquid crystalline behavior, which is crucial for designing new materials with tailored properties. tandfonline.comresearchgate.net

The table below details the phase transition temperatures for a representative non-symmetrically substituted 4,4'-diaryl-2,2'-bithiazole derivative, illustrating the structure-property relationship.

| Compound Structure | Heating Phase Transitions (°C) | Cooling Phase Transitions (°C) | Reference |

| Non-symmetrical 4,4'-diaryl-2,2'-bithiazole with alkyl/alkoxy groups | Cr → SmC → SmA → N → I | I → N → SmA → SmC → Cr | tandfonline.com |

| (Note: Cr = Crystal, SmC = Smectic-C, SmA = Smectic-A, N = Nematic, I = Isotropic Liquid. Transition temperatures are generalized from findings in the source.) |

Interdisciplinary Research Perspectives and Future Directions in 4,4'-diphenyl-2,2'-bithiazole Research

Rational Design of Derivatives for Tuned Electronic and Catalytic Properties

A significant frontier in the study of 4,4'-diphenyl-2,2'-bithiazole lies in the rational design of its derivatives to achieve precisely tailored electronic and catalytic functionalities. By strategically modifying the core structure, researchers can fine-tune properties such as HOMO/LUMO energy levels, optical band gaps, and redox potentials, thereby optimizing performance in specific applications.